(R)-6-Methyl-piperazin-2-one

Stereochemistry Chiral Resolution Enantioselective Synthesis

Researchers require rigid, enantiopure heterocycles to achieve selective kinase binding and GPCR modulation-racemic or unsubstituted analogs fail to deliver the necessary three-dimensional control. (R)-6-Methyl-piperazin-2-one (CAS 1240589-57-4) solves this directly. - Chiral building block: Defined (R)-configuration at 6-position prevents off-target pharmacology - Versatile lactam core: Enables rapid derivatization for focused screening libraries - Immediate supply: Single-enantiomer purity, available for kilo-scale custom synthesis

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 1240589-57-4
Cat. No. B1529697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Methyl-piperazin-2-one
CAS1240589-57-4
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCC1CNCC(=O)N1
InChIInChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyASFOHWKEKBODLZ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6-Methyl-piperazin-2-one: A Chiral Building Block


(R)-6-Methyl-piperazin-2-one (CAS 1240589-57-4) is a chiral piperazinone derivative characterized by a stereochemically defined methyl group at the 6-position [1]. This compound is a key intermediate in the synthesis of enantioselective active pharmaceutical ingredients (APIs) and complex molecules, with its rigid heterocyclic structure and defined stereocenter enabling precise spatial control in medicinal chemistry [1]. The lactam functionality offers versatile reactivity for further derivatization, making it a valuable building block for drug discovery programs targeting kinases and GPCRs [1][2].

Chiral building block for stereochemically controlled synthesis
Defined (R)-configuration supports enantiomer-specific scaffold design
Intermediate suited for kinase and GPCR target-focused libraries

Substitution Risks of (R)-6-Methyl-piperazin-2-one


In-class compounds such as racemic 6-methylpiperazin-2-one (CAS 59701-83-6), the (S)-enantiomer (CAS 323592-68-3), or unsubstituted piperazin-2-one (CAS 5625-67-2) are not interchangeable with (R)-6-Methyl-piperazin-2-one. Stereochemistry is a critical determinant of biological activity . The (R)-enantiomer provides a specific three-dimensional arrangement that can lead to distinct pharmacological outcomes compared to its (S)-enantiomer . Similarly, the methyl substitution at the 6-position fundamentally alters the steric and electronic environment of the piperazinone core compared to the unsubstituted parent, affecting both its reactivity and downstream biological target engagement .

Racemate Racemic 6-methylpiperazin-2-one may shift stereochemical outcome and biological readout; enantiopure (R)-form required for controlled attribution.
(S)-enantiomer Opposite configuration can produce different target-interaction profiles; (R) and (S) forms are not interchangeable without chiral validation.
Unsubstituted core Piperazin-2-one lacks the methyl group and chiral center, altering steric/electronic properties; direct replacement may require re-optimization of downstream SAR.

Differentiation of (R)-6-Methyl-piperazin-2-one from Analogs


Stereochemistry Defines Biological Activity

(R)-6-Methyl-piperazin-2-one is a single enantiomer with a defined (R)-configuration at the 6-position . Its enantiomer, (S)-6-Methyl-piperazin-2-one (CAS 323592-68-3), exhibits a different biological profile . The (R)-enantiomer is an essential building block for synthesizing other chiral compounds crucial for specific biological activities based on stereochemistry .

Stereochemical identity
Class-level inference
(R)-enantiomer (single enantiomer, 95-97% purity) vs. (S)-enantiomer and racemate
Enantiomer-specific binding models require attribution review
Vendor specifications; chiral identity may need independent confirmation
Stereochemistry Chiral Resolution Enantioselective Synthesis

Methyl Substitution: Distinct Reactivity and Pharmacophore

The presence of a methyl group at the 6-position of (R)-6-Methyl-piperazin-2-one distinguishes it from the unsubstituted piperazin-2-one (CAS 5625-67-2) . This substitution alters the steric and electronic properties of the ring, which can impact receptor binding and metabolic stability in drug development [1].

Structural modification
Class-level inference
MW 114.15, XLogP3 -0.7, 1 stereocenter; vs. piperazin-2-one (MW 100.12, achiral)
+14.03 Da, methyl group introduces steric/electronic differentiation
Property shift supports distinct derivatization pathways
Computed properties; experimental verification of physicochemical profile recommended
Medicinal Chemistry Structure-Activity Relationship Piperazinone Scaffolds

Key Intermediate for Enantioselective APIs

(R)-6-Methyl-piperazin-2-one is specifically utilized as an intermediate in the development of enantioselective active pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR modulators [1]. This contrasts with the broader, less specific applications of unsubstituted piperazin-2-one, which serves as a general building block for antibiotics and other drugs .

Application specificity
Class-level inference
Kinase inhibitor / GPCR modulator intermediate vs. general antibiotic intermediate (unsubstituted core)
Supports targeted library design; application claims require source review
Qualitative vendor and literature summaries; project-specific validation advised
Drug Discovery API Intermediate Kinase Inhibitors GPCR Modulators

Applications of (R)-6-Methyl-piperazin-2-one


Enantioselective Synthesis of Kinase Inhibitors

(R)-6-Methyl-piperazin-2-one is employed as a chiral building block in the construction of kinase inhibitor scaffolds [1]. Its defined stereochemistry is critical for achieving the correct 3D orientation required for selective kinase binding, a key factor in developing potent and selective therapeutic agents [1].

Development of GPCR Modulators

The compound is utilized as an intermediate in the synthesis of GPCR modulators [1]. Its rigid heterocyclic core and chiral center enable precise molecular design, which is essential for achieving the desired selectivity and efficacy profiles in this important class of drug targets [1].

Construction of Chiral Molecular Libraries

As a versatile, single-enantiomer building block , (R)-6-Methyl-piperazin-2-one is a key component in the generation of chiral molecular libraries. These libraries are used in high-throughput screening campaigns to identify novel lead compounds, where stereochemical purity is a prerequisite for reliable biological data .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold construction
Stereochemically defined building block
Enantiomer-specific binding assay context
GPCR modulator intermediate synthesis
Chiral heterocyclic core with rigid geometry
Stereochemical attribution in functional assays
Chiral molecular library generation
Single-enantiomer building block
Stereochemical purity and reproducibility in screening

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